molecular formula C8H5Cl2FO B6356101 2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone CAS No. 1214323-02-0

2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone

Cat. No.: B6356101
CAS No.: 1214323-02-0
M. Wt: 207.03 g/mol
InChI Key: DLMGPKPCPNUCAI-UHFFFAOYSA-N
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Description

2,3’-Dichloro-5’-fluoroacetophenone is a halogenated derivative of Acetophenone . It is an aryl fluorinated building block . The compound has a molecular weight of 207.03 .


Molecular Structure Analysis

The linear formula of 2,3’-Dichloro-5’-fluoroacetophenone is Cl2C6H2(F)COCH3 . The compound contains a carbonyl group attached to a benzene ring, which is further substituted with two chlorine atoms and one fluorine atom .


Physical and Chemical Properties Analysis

2,3’-Dichloro-5’-fluoroacetophenone is a solid at room temperature . It has a refractive index of 1.546 and a density of 1.425 g/mL at 25 °C . The compound has a boiling point of 167 °C .

Mechanism of Action

The mechanism of action of 2,3’-Dichloro-5’-fluoroacetophenone is not specified in the search results. The compound’s reactivity is likely influenced by the electron-withdrawing effects of the halogen substituents, which can activate the carbonyl group towards nucleophilic attack .

Safety and Hazards

2,3’-Dichloro-5’-fluoroacetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin and eye irritation and may have harmful effects on the respiratory system if inhaled .

Properties

IUPAC Name

2-chloro-1-(3-chloro-5-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMGPKPCPNUCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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